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This document provides a detailed protocol for an in vitro peripheral blood mononuclear cell
(PBMC) activation assay using the C25 peptide. The C25 peptide is a cyclic peptide that
targets Lymphocyte-activation gene 3 (LAG-3), an immune checkpoint receptor, to stimulate
CD8+ T cell activation.[1][2] This assay is crucial for evaluating the immunostimulatory potential
of novel therapeutic agents like the C25 peptide.

Introduction

Peripheral blood mononuclear cells (PBMCs) are a critical component of the immune system
and are widely used in immunological research to study immune responses.[3][4] In vitro
activation assays with PBMCs are essential for assessing the efficacy of immunomodulatory
compounds. The C25 peptide has been identified as a promising agent for cancer
immunotherapy due to its ability to block the interaction between LAG-3 and its ligand, MHC
class Il, thereby activating antigen-specific CD8+ T cell responses.[1][2] This protocol outlines
the necessary steps to isolate, culture, and stimulate human PBMCs with the C25 peptide, and
subsequently measure the activation of T cells.

Experimental Protocols
PBMC Isolation from Whole Blood
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This protocol describes the isolation of PBMCs from whole blood using density gradient
centrifugation.[5][6][7][8][9]

Materials:

Human whole blood collected in EDTA or heparin tubes
Phosphate-buffered saline (PBS), sterile

Ficoll-Paque™ or Lymphoprep™ density gradient medium
Fetal Bovine Serum (FBS)

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL
penicillin, and 100 pg/mL streptomycin)

50 mL conical tubes
Serological pipettes

Centrifuge

Procedure:

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL
conical tube, avoiding mixing of the two layers.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

After centrifugation, four layers will be visible: the top layer of plasma, a "buffy coat" layer
containing PBMCs, the Ficoll-Paque™ layer, and the bottom layer of red blood cells and
granulocytes.

Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL
conical tube.
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e Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x
g for 10 minutes at room temperature.

o Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640
medium.

» Perform a cell count and viability assessment using a hemocytometer and trypan blue
exclusion or an automated cell counter. Cell viability should be >95%.[10]

PBMC Stimulation with C25 Peptide

Materials:

 Isolated PBMCs

e Complete RPMI-1640 medium

e C25 peptide (stock solution of known concentration)

e Anti-CD3 and Anti-CD28 antibodies (for co-stimulation, as used in some studies to prime T
cells[11])

o 96-well flat-bottom cell culture plates
e CO2 incubator (37°C, 5% CO2)
Procedure:

o Resuspend the isolated PBMCs in complete RPMI-1640 medium to a final concentration of 1
x 1076 cells/mL.

e Seed 100 pL of the cell suspension (1 x 1075 cells) into each well of a 96-well plate.

o Prepare working solutions of the C25 peptide in complete RPMI-1640 medium. A study on
C25 used a concentration of 100 uM for stimulating PBMCs.[11] It is recommended to
perform a dose-response experiment (e.g., 1, 10, 50, 100 uM).
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e Add 100 pL of the C25 peptide working solution to the respective wells. For a negative
control, add 100 pL of medium without the peptide. For a positive control, a general T cell
stimulus like PHA or anti-CD3/anti-CD28 antibodies can be used.[4]

e |f co-stimulation is desired, add anti-CD3 and anti-CD28 antibodies at a final concentration of
1 pg/mL each.[12]

 Incubate the plate for 48-72 hours in a CO2 incubator at 37°C and 5% CO2.

Analysis of PBMC Activation

This protocol describes the measurement of Interferon-gamma (IFN-y) in the cell culture
supernatant by ELISA, as IFN-y is a key cytokine indicating T cell activation by C25.[2][11]

Materials:

e Human IFN-y ELISA kit (containing capture antibody, detection antibody, standard, and
substrate)

o Cell culture supernatants from the PBMC stimulation assay
e Wash buffer (PBS with 0.05% Tween-20)

o Assay diluent (as provided in the kit or 10% FBS in PBS)

e Stop solution (e.g., 2N H2S04)

e Microplate reader

Procedure:

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[13][14]

Wash the plate three times with wash buffer.

Block the plate with assay diluent for 1 hour at room temperature.

Add 100 pL of cell culture supernatants and IFN-y standards to the wells and incubate for 2
hours at room temperature.[13]
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e Wash the plate five times with wash buffer.

o Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[14]
e Wash the plate five times with wash buffer.

e Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

e Wash the plate seven times with wash buffer.

e Add TMB substrate and incubate in the dark until a color develops.

» Stop the reaction with the stop solution and read the absorbance at 450 nm using a
microplate reader.[13]

o Calculate the concentration of IFN-y in the samples based on the standard curve.

This protocol describes the staining of PBMCs to identify CD8+ T cells and measure
intracellular IFN-y production.[15][16][17]

Materials:

o Stimulated PBMCs

o Brefeldin A (Golgi transport inhibitor)

« FACS buffer (PBS with 2% FBS)

o Fixable viability dye

e Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-IFN-y
» Fixation/Permeabilization buffer

e Flow cytometer

Procedure:
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e Four to six hours before the end of the stimulation period, add Brefeldin A to the cell cultures
to block cytokine secretion.[18]

o Harvest the cells from the 96-well plate and transfer to FACS tubes.
e Wash the cells with FACS buffer.
 Stain the cells with a fixable viability dye to exclude dead cells from the analysis.

o Perform surface staining by incubating the cells with anti-CD3 and anti-CD8 antibodies for 30
minutes on ice in the dark.

e Wash the cells with FACS buffer.

» Fix and permeabilize the cells using a fixation/permeabilization buffer according to the
manufacturer's instructions.[15]

o Perform intracellular staining by incubating the cells with the anti-IFN-y antibody for 30
minutes on ice in the dark.

e Wash the cells with permeabilization buffer.
e Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

e Analyze the data to determine the percentage of IFN-y positive cells within the CD3+CD8+ T
cell population.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: IFN-y Secretion by PBMCs Stimulated with C25 Peptide
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. Mean IFN-y

C25 Concentration . o
Treatment Group Concentration Standard Deviation

(HM)

(pg/mL)

Negative Control 0
C25 Peptide 1
10
50
100
Positive Control (e.g.,

N/A

anti-CD3/CD28)

Table 2: Percentage of IFN-y+ T Cells after C25 Peptide Stimulation

. % of IFN-y+ cells in
C25 Concentration

Treatment Group CD3+CD8+ Standard Deviation
(uM) :
Population
Negative Control 0
C25 Peptide 1
10
50
100

Positive Control (e.g.,
anti-CD3/CD28)

N/A

Visualization
Experimental Workflow
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Experimental Workflow for PBMC Activation Assay
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Caption: Workflow for in vitro PBMC activation assay with C25 peptide.
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Proposed Signaling Pathway of C25 Peptide

Proposed Signaling Pathway of C25 Peptide in CD8+ T Cells
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Caption: C25 peptide blocks LAG-3 inhibition, promoting T cell activation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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